molecular formula C15H23N3O B3011311 4-benzyl-N-propylpiperazine-1-carboxamide CAS No. 609360-49-8

4-benzyl-N-propylpiperazine-1-carboxamide

Cat. No.: B3011311
CAS No.: 609360-49-8
M. Wt: 261.369
InChI Key: AKIVNUNAQVEESR-UHFFFAOYSA-N
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Description

4-Benzyl-N-propylpiperazine-1-carboxamide is a psychoactive compound primarily known for its stimulant properties. It belongs to the class of piperazine derivatives, which are widely studied for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-propylpiperazine-1-carboxamide typically involves the reaction of benzyl chloride with N-propylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of a carboxylating agent like phosgene or carbon dioxide to form the carboxamide group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-Benzyl-N-propylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and potential use as a psychoactive agent.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    1-Benzylpiperazine: Another piperazine derivative with stimulant properties.

    N-Benzylpiperazine: Known for its psychoactive effects and used in recreational settings.

    4-Methyl-N-propylpiperazine-1-carboxamide: A structurally similar compound with potential therapeutic applications.

Uniqueness: 4-Benzyl-N-propylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Its combination of benzyl and propyl groups enhances its interaction with neurotransmitter receptors, making it a valuable compound for research and potential therapeutic use.

Properties

IUPAC Name

4-benzyl-N-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-8-16-15(19)18-11-9-17(10-12-18)13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIVNUNAQVEESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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